molecular formula C9H10N2O4S B2402683 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid CAS No. 590376-36-6

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic Acid

Cat. No.: B2402683
CAS No.: 590376-36-6
M. Wt: 242.25
InChI Key: AKDRFBNTQZATID-UHFFFAOYSA-N
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Description

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is an organic compound with the molecular formula C9H10N2O4S and a molecular weight of 242.25 g/mol. This compound is characterized by the presence of a thiophene ring, which is a sulfur-containing heterocycle, and two carbamoyl groups attached to the propanoic acid backbone. It is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid typically involves the reaction of thiophene derivatives with carbamoylating agents under controlled conditions. One common method includes the reaction of 3-aminothiophene-2-carboxamide with a suitable propanoic acid derivative in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction is usually carried out in an organic solvent such as dichloromethane at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on cost-efficiency, yield, and purity. This could include the use of continuous flow reactors and automated synthesis platforms to enhance production efficiency.

Chemical Reactions Analysis

Types of Reactions

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbamoyl groups can be reduced to amines using reducing agents like lithium aluminum hydride (LiAlH4).

    Substitution: The hydrogen atoms on the thiophene ring can be substituted with various electrophiles in the presence of a suitable catalyst.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Electrophiles such as halogens (Cl2, Br2), nitrating agents (HNO3)

Major Products Formed

    Oxidation: Thiophene sulfoxides, thiophene sulfones

    Reduction: Amino derivatives of the compound

    Substitution: Halogenated or nitrated derivatives of the compound

Scientific Research Applications

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential as an inhibitor of specific enzymes, such as hypoxia-inducible factor (HIF) prolyl hydroxylase domain enzymes.

    Medicine: Explored for its potential therapeutic applications, particularly in the treatment of diseases related to hypoxia and anemia.

    Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid involves its interaction with specific molecular targets, such as enzymes. For example, it has been studied as an inhibitor of HIF prolyl hydroxylase domain enzymes, which play a crucial role in the regulation of the hypoxia-inducible factor pathway . By inhibiting these enzymes, the compound can stabilize HIF-α subunits, leading to increased expression of genes involved in adaptive responses to hypoxia.

Comparison with Similar Compounds

Similar Compounds

    3-carbamoylpropanoic acid: A simpler analog without the thiophene ring, used as an intermediate in organic synthesis.

    Thiophene-2-carboxamide: Contains the thiophene ring but lacks the propanoic acid moiety, used in the synthesis of various heterocyclic compounds.

Uniqueness

3-[(3-carbamoylthiophen-2-yl)carbamoyl]propanoic acid is unique due to the combination of the thiophene ring and the carbamoyl groups, which confer distinct chemical reactivity and biological activity. This makes it a valuable compound for research in multiple scientific disciplines.

Properties

IUPAC Name

4-[(3-carbamoylthiophen-2-yl)amino]-4-oxobutanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4S/c10-8(15)5-3-4-16-9(5)11-6(12)1-2-7(13)14/h3-4H,1-2H2,(H2,10,15)(H,11,12)(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AKDRFBNTQZATID-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC(=C1C(=O)N)NC(=O)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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